1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-
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Overview
Description
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its unique structure, which includes a cyclohexane ring and multiple methyl and isopropyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of metal-catalyzed processes, such as those involving manganese or copper complexes, can enhance the efficiency and selectivity of the reaction . These methods are designed to produce high yields of the desired compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: N-substitution reactions are common, where alkyl halides or sulfonyl chlorides react with the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, such as N-alkylpyrroles and N-acylpyrroles .
Scientific Research Applications
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-ethyl-4-methyl-: A simpler pyrrole derivative with different substituents.
1H-Pyrrole, 2,4-dimethyl-: Another pyrrole derivative with two methyl groups.
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-: A structurally similar compound with cyclohexyl groups.
Uniqueness
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is unique due to its specific combination of substituents and the presence of a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
60550-28-9 |
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Molecular Formula |
C22H34N2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methyl-1-propan-2-ylpyrrol-2-yl)cyclohexyl]-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C22H34N2/c1-15(2)23-13-17(5)11-21(23)19-7-9-20(10-8-19)22-12-18(6)14-24(22)16(3)4/h11-16,19-20H,7-10H2,1-6H3 |
InChI Key |
PWSUQUVQEDDFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3C(C)C)C)C(C)C |
Origin of Product |
United States |
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